molecular formula C10H9ClN2 B11903943 6-(2-Chloroethyl)quinoxaline CAS No. 473895-89-5

6-(2-Chloroethyl)quinoxaline

Cat. No.: B11903943
CAS No.: 473895-89-5
M. Wt: 192.64 g/mol
InChI Key: GCWODTJPOQIOAG-UHFFFAOYSA-N
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Description

6-(2-Chloroethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chloroethyl group at the sixth position of the quinoxaline ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloroethyl)quinoxaline typically involves the reaction of 2-chloroethylamine with quinoxaline derivatives. One common method includes the condensation of 2-chloroethylamine with 2,3-dichloroquinoxaline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like methanol or ethanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as titanium silicate-1 have been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chloroethyl)quinoxaline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The quinoxaline ring can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can lead to the formation of tetrahydroquinoxaline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Major Products:

    Nucleophilic Substitution: Products include 6-(2-azidoethyl)quinoxaline, 6-(2-thiocyanatoethyl)quinoxaline, and 6-(2-methoxyethyl)quinoxaline.

    Oxidation: Quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxaline derivatives.

Scientific Research Applications

6-(2-Chloroethyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Chloroethyl)quinoxaline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where DNA cross-linking agents are used to induce cell death in cancer cells .

Comparison with Similar Compounds

  • 2-Chloroquinoxaline
  • 6-Methylquinoxaline
  • 6-(2-Bromoethyl)quinoxaline

Comparison: 6-(2-Chloroethyl)quinoxaline is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity. Compared to 2-chloroquinoxaline, the additional ethyl group enhances its ability to interact with biological targets. Compared to 6-methylquinoxaline, the chloroethyl group provides a reactive site for further chemical modifications. 6-(2-Bromoethyl)quinoxaline, while similar, has different reactivity due to the presence of a bromine atom instead of chlorine .

Properties

CAS No.

473895-89-5

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

6-(2-chloroethyl)quinoxaline

InChI

InChI=1S/C10H9ClN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2

InChI Key

GCWODTJPOQIOAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CCCl

Origin of Product

United States

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